molecular formula C22H28N2OS2 B2428058 N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide CAS No. 2034383-03-2

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Cat. No. B2428058
CAS RN: 2034383-03-2
M. Wt: 400.6
InChI Key: XUFJOJPPXDPDQQ-UHFFFAOYSA-N
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Description

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C22H28N2OS2 and its molecular weight is 400.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide involve the preparation of novel benzamides and their metal complexes. These compounds are synthesized through the condensation of benzamide, piperidine, and substituted benzaldehydes. Their structural features are determined using various analytical and spectroscopic techniques, including IR, NMR, UV-Vis, Mass, and ESR spectral and thermal analysis. The metal complexes of these compounds exhibit interesting geometrical and electrochemical properties, which are studied for their potential bioactivity (E. Khatiwora et al., 2013).

Bioactivity Studies

Several studies focus on evaluating the bioactivity of benzamide derivatives and their complexes. These compounds are tested for in vitro antibacterial activity against various bacterial strains. The findings suggest that the copper complexes exhibit better activities than the free ligands and standard antibiotics against certain bacteria, highlighting their potential as antibacterial agents (E. Khatiwora et al., 2013).

Potential Medicinal Applications

The compound and its derivatives have been explored for potential medicinal applications, including anti-acetylcholinesterase activity, which is significant in treating conditions like Alzheimer's disease. Substituting the benzamide with bulky moieties in specific positions significantly enhances activity, indicating the importance of structural modifications in designing potent inhibitors (H. Sugimoto et al., 1990).

properties

IUPAC Name

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2OS2/c25-22(19-3-1-18(2-4-19)20-7-12-27-16-20)23-15-17-5-10-24(11-6-17)21-8-13-26-14-9-21/h1-4,7,12,16-17,21H,5-6,8-11,13-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFJOJPPXDPDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

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